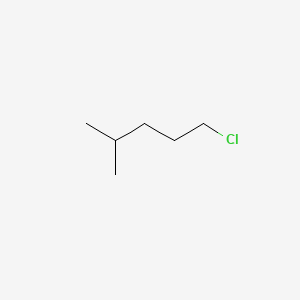

1-Chloro-4-methylpentane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRJOOWAUJXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977554 | |

| Record name | 1-Chloro-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-94-8 | |

| Record name | 1-Chloro-4-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-Methylpentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-chloro-4-methylpentane. The information is curated for professionals in research and development, with a focus on data clarity and procedural insight.

Chemical and Physical Properties

This compound is a flammable and harmful liquid.[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [2][3][4] |

| Molecular Weight | 120.62 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 62016-94-8 | [1][2] |

| Boiling Point | 123 - 125 °C at 760 mmHg | [2][5] |

| Melting Point | -35.1 °C (estimate) | [2][5] |

| Density | 0.865 - 0.870 g/cm³ | [2][5] |

| Flash Point | 25 °C | [2] |

| Refractive Index | 1.411 | [2] |

| Vapor Pressure | 15.0 ± 0.2 mmHg at 25°C (Predicted) | [2] |

| LogP (Predicted) | 3.44 | [2] |

| SMILES | CC(C)CCCCl | [6][7] |

| InChI | InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | [3] |

| InChIKey | QUKRJOOWAUJXJN-UHFFFAOYSA-N | [3] |

Chemical Structure

This compound consists of a five-carbon pentane (B18724) chain with a chlorine atom substituted at the first carbon (C1) and a methyl group at the fourth carbon (C4). This structure is also known as 4-methylpentyl chloride.[2]

References

- 1. This compound | C6H13Cl | CID 523764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Pentane, 1-chloro-4-methyl [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C6H13Cl) [pubchemlite.lcsb.uni.lu]

- 7. This compound [stenutz.eu]

Spectroscopic Data for 1-chloro-4-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-4-methylpentane, a halogenated alkane of interest in various chemical research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and typical spectroscopic values for similar chemical environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | H-1 (-CH₂Cl) |

| ~1.7 | Multiplet | 2H | H-2 (-CH₂-) |

| ~1.3 | Multiplet | 2H | H-3 (-CH₂-) |

| ~1.6 | Multiplet | 1H | H-4 (-CH-) |

| ~0.9 | Doublet | 6H | H-5, H-5' (-CH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~45 | C-1 (-CH₂Cl) |

| ~35 | C-2 (-CH₂-) |

| ~30 | C-3 (-CH₂-) |

| ~28 | C-4 (-CH-) |

| ~22 | C-5, C-5' (-CH(CH₃)₂) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkane |

| 1470-1450 | C-H bend | Alkane |

| 1385-1365 | C-H bend (gem-dimethyl) | Isopropyl group |

| 725-650 | C-Cl stretch | Alkyl halide |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 120/122 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |

| 85 | Loss of Chlorine radical (•Cl) |

| 57 | Isopropyl cation ([(CH₃)₂CH]⁺) |

| 43 | Propyl cation ([CH₃CH₂CH₂]⁺) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is crucial as it is invisible in the ¹H NMR spectrum and is used for locking the magnetic field.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Locking and Shimming: The instrument's software will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Neat Liquid): Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via direct injection or through a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and then ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positive ion (molecular ion).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Interpretation of 1-Chloro-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-methylpentane. This document outlines the predicted chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring such spectra. The information is presented in a clear, structured format to aid in the structural elucidation and characterization of this and similar small molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule. The predicted data is summarized in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (2H) | ~ 3.5 | Triplet | ~ 6.5 | 2 |

| H-2 (2H) | ~ 1.7 | Quartet | ~ 6.5, ~ 6.8 | 2 |

| H-3 (2H) | ~ 1.3 | Quartet | ~ 6.8, ~ 6.7 | 2 |

| H-4 (1H) | ~ 1.6 | Nonet | ~ 6.7, ~ 6.6 | 1 |

| H-5, H-6 (6H) | ~ 0.9 | Doublet | ~ 6.6 | 6 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. Due to the lack of symmetry in the molecule, each carbon atom gives a distinct signal[1].

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 45 |

| C-2 | ~ 35 |

| C-3 | ~ 30 |

| C-4 | ~ 28 |

| C-5, C-6 | ~ 22 |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: Set a wider spectral width to accommodate the larger range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons responsible for each signal.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Caption: A typical experimental workflow for NMR spectroscopy.

References

physical properties of 1-chloro-4-methylpentane boiling point density

An In-depth Technical Guide on the Physical Properties of 1-Chloro-4-Methylpentane

Introduction

This compound, an alkyl halide, is a significant compound in organic synthesis and finds applications in various chemical industries. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use and for the design of chemical processes involving this compound. This technical guide provides a detailed overview of the key physical properties of this compound, experimental methodologies for their determination, and a logical workflow for these procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by the intermolecular forces, including London dispersion forces and dipole-dipole interactions, arising from the polar carbon-chlorine bond and the overall molecular structure.

Data Presentation

A summary of the key quantitative physical properties of this compound is presented below for easy reference and comparison.

| Physical Property | Value | Units |

| Boiling Point | 125 | °C at 760 mmHg[1][2] |

| Density | 0.865 | g/mL[1] |

| Molecular Formula | C6H13Cl | - |

| Molecular Weight | 120.62 | g/mol [3] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following sections detail the standard experimental protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, a common and efficient method for boiling point determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the temperature of the bath to rise.

-

As the temperature approaches the boiling point of the sample, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, is another fundamental physical property. The density of a liquid like this compound can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath (for temperature control)

-

Sample of this compound

-

Distilled water

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then recorded.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is measured at the same temperature.

-

The density of this compound is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid organic compound such as this compound.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are critical parameters for its handling, application, and the design of synthetic routes. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties. Adherence to these standardized methods ensures consistency and comparability of data across different research and industrial settings.

References

An In-depth Technical Guide on CAS Number 62016-94-8: 1-Chloro-4-methylpentane

Disclaimer: The provided CAS number, 62016-94-8, corresponds to the chemical compound 1-Chloro-4-methylpentane. The initial search query included "2-((4-bromophenyl)imino)-1,3-thiazolidin-4-one," which is a different chemical entity. This guide will focus exclusively on the properties and safety of this compound as identified by the specified CAS number.

This technical guide provides a comprehensive overview of the chemical properties and safety information for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a halogenated alkane. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| CAS Number | 62016-94-8 | [1][2] |

| Chemical Name | This compound | [2][3] |

| Synonyms | 4-Methylpentyl chloride | [3] |

| Molecular Formula | C₆H₁₃Cl | [2][3] |

| Molecular Weight | 120.62 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)CCCCl | [2] |

| InChI | InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | [2] |

| InChIKey | QUKRJOOWAUJXJN-UHFFFAOYSA-N | [2] |

| Appearance | No data available | |

| Boiling Point | 125 °C at 760 mmHg | [3] |

| Melting Point | -35.1 °C (estimate) | [3] |

| Flash Point | 25 °C | [3] |

| Density | 0.865 g/cm³ | [3] |

| Vapor Pressure | 15.0 ± 0.2 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.411 | [3] |

| LogP | 3.44 (Predicted) | [3] |

Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if ingested, inhaled, or in contact with skin.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | GHS Code | Hazard Statement | Reference |

| Flammable liquids | 3 | H226 | Flammable liquid and vapor | [2] |

| Acute toxicity, oral | 4 | H302 | Harmful if swallowed | [2] |

| Acute toxicity, dermal | 4 | H312 | Harmful in contact with skin | [2] |

| Acute toxicity, inhalation | 4 | H332 | Harmful if inhaled | [2] |

Precautionary Statements: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P317, P302+P352, P303+P361+P353, P304+P340, P317, P321, P330, P362+P364, P370+P378, P403+P235, and P501.[2]

For detailed handling and storage procedures, as well as emergency measures, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier.[1][4][5][6]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain.[1] The available hazard classifications suggest that acute exposure via oral, dermal, or inhalation routes is harmful.[2] As with any chemical, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Experimental Protocols

Biological Activity and Signaling Pathways

There is no information to suggest that this compound, a simple alkyl halide, has specific biological activities or interacts with defined signaling pathways in the same manner as complex pharmaceutical molecules. Its toxicity is likely due to its general reactivity as an alkylating agent and its physical properties affecting cell membranes.

Visualizations

While there are no specific signaling pathways associated with this compound, a generalized workflow for assessing the safety of a chemical compound is presented below.

Caption: A flowchart illustrating the key stages in assessing the safety of a chemical compound.

References

Solubility of 1-Chloro-4-Methylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-methylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the general principles of haloalkane solubility, qualitative solubility expectations, and detailed experimental protocols for determining solubility. This information is critical for applications in organic synthesis, reaction chemistry, and formulation development where this compound may be used as a reactant, intermediate, or solvent.

Principles of Haloalkane Solubility

The solubility of haloalkanes, including this compound, is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Haloalkanes are characterized by a polar carbon-halogen bond and a nonpolar alkyl chain. Consequently, their solubility behavior is a balance between these two features.

-

In polar solvents , such as water, the solubility of haloalkanes is generally low. While the polar C-Cl bond can engage in dipole-dipole interactions, these are not strong enough to overcome the extensive hydrogen bonding network present in water. The nonpolar alkyl chain is hydrophobic and disrupts these hydrogen bonds, making dissolution energetically unfavorable.

-

In nonpolar and weakly polar organic solvents , haloalkanes tend to be readily soluble.[1] The primary intermolecular forces in these systems are London dispersion forces. The energy required to break the interactions between haloalkane molecules and between solvent molecules is comparable to the energy released when new interactions are formed between the haloalkane and the solvent.[2]

Qualitative Solubility of this compound

Based on the principles outlined above and qualitative data for structurally similar compounds like 1-chlorohexane, the expected solubility of this compound in a range of common organic solvents is summarized in the table below.[3][4][5] It is important to note that these are qualitative predictions and experimental verification is necessary for precise applications.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble to Soluble |

| Water | Water | Insoluble |

Experimental Determination of Solubility

The definitive method for ascertaining the solubility of a liquid solute like this compound in a liquid solvent is through experimental measurement. The most common and reliable technique is the shake-flask method , followed by quantitative analysis of the saturated solution.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The excess solute should be clearly visible as a separate phase.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation ensures intimate contact between the solute and the solvent.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the flask to stand in the constant temperature bath for several hours (e.g., 4-6 hours) to allow the undissolved this compound to settle.

-

-

Sampling:

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microdroplets.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution with a known volume of the pure solvent in a volumetric flask to bring the concentration of this compound into the linear range of the analytical method.

-

Quantitative Analysis: Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector is a suitable method for quantifying the concentration of this compound in the saturated solvent.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C (hold for 2 minutes)

-

Ramp: 10 °C/min to 150 °C

-

Hold for 2 minutes

-

-

Injection Volume: 1 µL

Procedure:

-

Calibration:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Inject the standards into the GC-FID to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered saturated solution into the GC-FID under the same conditions as the standards.

-

Record the peak area corresponding to this compound.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental process for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logic for quantitative analysis by GC-FID.

References

An In-depth Technical Guide to the Potential Isomers of 1-chloro-4-methylpentane: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the constitutional isomers of 1-chloro-4-methylpentane (C₆H₁₃Cl). With a total of 17 constitutional isomers, this class of compounds offers a diverse landscape for chemical and pharmacological exploration. This document details the physical properties of several key isomers, outlines general experimental protocols for their synthesis and analysis, and discusses the broader context of the biological activity of halogenated hydrocarbons. The information is structured to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Alkyl halides are fundamental building blocks in organic chemistry and have found diverse applications, including as solvents, reagents, and intermediates in the synthesis of pharmaceuticals.[1] The isomers of this compound, with their varied structural arrangements, present a spectrum of physicochemical properties that can influence their reactivity and biological interactions. Understanding these differences is crucial for their potential application in areas such as drug design, where subtle structural changes can lead to significant variations in efficacy and safety.[2] This guide aims to provide a detailed examination of these isomers to facilitate further research and development.

Constitutional Isomers of this compound

There are 17 constitutional isomers with the molecular formula C₆H₁₃Cl. These isomers differ in the arrangement of the carbon skeleton and the position of the chlorine atom. The systematic identification of these isomers is crucial for a thorough understanding of this chemical space.

A logical breakdown of the isomers can be visualized as follows:

Caption: Isomer classification based on carbon backbone.

Physical Properties of Selected Isomers

The physical properties of the isomers of this compound vary depending on their molecular structure. Branching, in particular, has a significant effect on properties such as boiling point and density. The following table summarizes available data for several of these isomers.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 62016-94-8 | 125 | 0.877 | 1.424 |

| 1-chloro-2-methylpentane | 14753-05-0 | 128 | 0.876 | 1.426 |

| 2-chloro-2-methylpentane | 4325-48-8 | 114.4 | 0.86 | 1.412 |

| 3-chloro-3-methylpentane | 918-84-3 | 115-116 | 0.885 | 1.421 |

| 1-chloro-3-methylpentane | 62016-93-7 | 127-129 | 0.875 | 1.425 |

| 2-chloro-3-methylpentane | 609-90-5 | 117.7 | 0.863 | 1.4107 |

| 1-chloro-2,2-dimethylbutane | 6366-35-4 | 114.4 | 0.867 | 1.412 |

| 1-chloro-2,3-dimethylbutane | 600-06-6 | 117.7 | 0.863 | 1.409 |

Experimental Protocols

The synthesis and analysis of the isomers of this compound can be achieved through established organic chemistry methodologies. Below are representative protocols that can be adapted for specific isomers.

Synthesis

4.1.1. From Alcohols via Nucleophilic Substitution

A common method for the synthesis of alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent.

-

Using Hydrochloric Acid (for tertiary alcohols): This method is particularly effective for the synthesis of tertiary alkyl chlorides, such as 2-chloro-2-methylpentane, from the corresponding tertiary alcohol.[3][4] The reaction proceeds via an Sₙ1 mechanism.

-

Using Thionyl Chloride (for primary and secondary alcohols): For primary and secondary alcohols, thionyl chloride (SOCl₂) is an effective reagent that minimizes rearrangements. [5][6]The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.

Procedure Outline:

-

The primary or secondary alcohol (e.g., 4-methyl-1-pentanol) is dissolved in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Thionyl chloride is added dropwise at a controlled temperature (often 0 °C).

-

The reaction mixture is stirred until completion (monitoring by TLC or GC).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude product is purified by distillation.

-

4.1.2. Free Radical Chlorination of Alkanes

Free radical chlorination of the corresponding alkane (e.g., 2-methylpentane) can also yield a mixture of chlorinated isomers. [7][8]This method is generally less selective and produces a mixture of products that require separation.

Caption: Free radical chlorination mechanism.

Procedure Outline:

-

The alkane (e.g., 2-methylpentane) is placed in a reaction vessel equipped with a reflux condenser and a gas inlet.

-

The reaction is initiated by UV light or a radical initiator.

-

Chlorine gas is bubbled through the alkane at a controlled rate.

-

The reaction is monitored by GC to determine the product distribution.

-

The resulting mixture of chlorinated alkanes is separated by fractional distillation.

Analysis

4.2.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the isomers. [9]The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-Cl bonds (typically in the 550-750 cm⁻¹ region) and the absence of the -OH band from the starting alcohol. [10]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

4.2.2. Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent technique for separating and analyzing the purity of the volatile chloroalkane isomers. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the components in a mixture.

Biological and Pharmacological Considerations

While specific data on the biological activities of individual this compound isomers are limited, the broader class of chlorinated hydrocarbons is known to exhibit a range of biological effects.

5.1. General Toxicity

Chlorinated hydrocarbons can act as neurotoxins by interfering with nerve impulse transmission. [11]They are generally lipid-soluble, which allows them to accumulate in fatty tissues. [12][13]The toxicity can vary significantly depending on the specific structure of the compound. [14]Some chlorinated hydrocarbons have been shown to be carcinogenic and can cause damage to the liver and kidneys. [15] 5.2. Potential in Drug Development

The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. [2]Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [16]While many simple alkyl halides are too reactive or toxic for therapeutic use, the principles of their interactions with biological systems are relevant to the design of more complex drug molecules.

Conclusion

The 17 constitutional isomers of this compound represent a rich area for chemical investigation. Their diverse physical properties, accessible synthetic routes, and the general biological relevance of halogenated hydrocarbons make them interesting subjects for further study. This guide provides a foundational understanding of these compounds, offering valuable information for researchers in organic synthesis, materials science, and drug discovery. Further investigation into the specific biological activities of each isomer is warranted to fully explore their potential applications.

References

- 1. Video: Alkyl Halides [jove.com]

- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. youtube.com [youtube.com]

- 5. reactionweb.io [reactionweb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. journals.flvc.org [journals.flvc.org]

- 13. scribd.com [scribd.com]

- 14. biozoojournals.ro [biozoojournals.ro]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free Radical Chlorination of 4-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 4-methylpentane, a classic example of alkane halogenation. This reaction is fundamental to understanding reaction mechanisms, selectivity, and product distribution in organic synthesis. For professionals in drug development, a thorough grasp of such reactions is crucial for predicting potential side reactions and understanding the synthesis of halogenated organic molecules, which are prevalent in pharmaceuticals.

Reaction Overview and Mechanism

Free radical chlorination is a substitution reaction where a hydrogen atom in an alkane is replaced by a chlorine atom. The reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[1][2] The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.[3]

Initiation

The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat. This step creates the radical species necessary to start the chain reaction.[1]

Propagation

The propagation phase consists of two key steps that repeat in a cycle. First, a chlorine radical abstracts a hydrogen atom from the 4-methylpentane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical. Subsequently, this alkyl radical reacts with another chlorine molecule to yield a chlorinated alkane product and a new chlorine radical, which can then continue the chain reaction.[1][3]

Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.[3]

Products of Monochlorination

The monochlorination of 4-methylpentane can theoretically yield five different constitutional isomers, as there are five distinct types of hydrogen atoms in the molecule. The position of chlorination is determined by the relative reactivity of the different types of C-H bonds (primary, secondary, and tertiary).

The possible monochlorination products are:

-

1-chloro-4-methylpentane

-

2-chloro-4-methylpentane

-

3-chloro-4-methylpentane

-

2-chloro-2-methylpentane (from chlorination at the tertiary carbon, which is position 2 in the IUPAC name of the parent alkane, but for clarity, we will refer to the carbon atom itself)

-

1-chloro-2-methylpentane (from chlorination of the methyl group at position 2)

Selectivity and Product Distribution

The distribution of the chlorinated products is not statistical. Instead, it is governed by the relative rates of abstraction of the different types of hydrogen atoms. Tertiary hydrogens are the most reactive, followed by secondary, and then primary hydrogens.[4] This selectivity is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary radical intermediate.[5]

The relative reactivity of tertiary, secondary, and primary C-H bonds in free radical chlorination is approximately 5:4:1 at room temperature.[6] This ratio can be used to predict the product distribution.

To calculate the predicted product distribution for the monochlorination of 4-methylpentane, we first need to identify the number of each type of hydrogen atom in the molecule:

-

Primary (1°): There are 9 primary hydrogens (on the three methyl groups).

-

Secondary (2°): There are 2 secondary hydrogens (on the CH₂ group).

-

Tertiary (3°): There is 1 tertiary hydrogen (on the CH group).

The predicted percentage of each product can be calculated using the following formula:

Percentage of Product = [(Number of Hydrogens of a specific type) x (Relative Reactivity)] / Σ[(Number of Hydrogens of each type) x (Relative Reactivity)] x 100%

| Product Name | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculation | Predicted Yield (%) |

| This compound | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 24.5 |

| 2-chloro-4-methylpentane | Secondary (2°) | 2 | 4 | 2 x 4 = 8 | 32.7 |

| 3-chloro-4-methylpentane | Secondary (2°) | 2 | 4 | 2 x 4 = 8 | 32.7 |

| 1-chloro-2-methylpentane | Primary (1°) | 3 | 1 | 3 x 1 = 3 | 12.2 |

| 2-chloro-2-methylpentane | Tertiary (3°) | 1 | 5 | 1 x 5 = 5 | 20.4 |

| Total | 14 | 24.5 | 100 |

Note: The two secondary positions (C2 and C3) and the two primary methyl groups on the isopropyl moiety are non-equivalent, leading to distinct products.

Experimental Protocol

The following is a generalized experimental protocol for the free radical chlorination of an alkane, which can be adapted for 4-methylpentane.

Materials and Equipment

-

4-methylpentane

-

Chlorine gas (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )

-

UV lamp or a heat source

-

Reaction flask with a condenser

-

Gas inlet and outlet tubes

-

Stirring apparatus

-

Washing funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

-

Gas chromatograph (GC) for product analysis

Procedure

-

Reaction Setup: In a well-ventilated fume hood, set up a reaction flask equipped with a condenser, a gas inlet tube, a gas outlet tube leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas), and a magnetic stirrer.

-

Reactant Addition: Place a measured amount of 4-methylpentane and an inert solvent (if necessary) into the reaction flask.

-

Initiation: Begin stirring the solution and initiate the reaction by either shining a UV lamp on the flask or gently heating it.

-

Chlorine Addition: Slowly bubble chlorine gas through the solution from the gas inlet tube. The rate of addition should be controlled to maintain a steady reaction and prevent excessive temperature increase.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the yellow-green color of the chlorine gas.

-

Workup: Once the reaction is complete, stop the chlorine flow and turn off the initiation source. Allow the reaction mixture to cool to room temperature.

-

Neutralization: Transfer the reaction mixture to a washing funnel and wash it with a dilute solution of sodium bicarbonate to neutralize any remaining HCl and chlorine.[7]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Product Isolation: Isolate the chlorinated products from the unreacted alkane and solvent by fractional distillation.

-

Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different monochlorinated isomers.[8]

Gas Chromatography (GC) Analysis

The separation of the isomeric monochlorinated products can be achieved using a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds.[9]

-

Column: A non-polar or a mid-polar capillary column is typically used.

-

Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.

-

Temperature Program: An oven temperature program that starts at a low temperature and gradually increases is often employed to achieve good separation of the isomers.[10]

-

Detector: A flame ionization detector (FID) is a common choice for detecting hydrocarbons and their halogenated derivatives.[11]

The relative peak areas in the gas chromatogram can be used to determine the percentage of each isomer in the product mixture.[8]

Safety Precautions

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood.[12][13]

-

UV Radiation: Protect skin and eyes from exposure to UV radiation.

-

Solvents: Be aware of the hazards associated with the solvents used. Carbon tetrachloride, for instance, is a known carcinogen and is highly toxic.

-

Pressure Buildup: The reaction generates HCl gas, which can cause pressure buildup in a closed system. Ensure the apparatus is properly vented.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Visualizations

Reaction Mechanism

Caption: The free radical chlorination mechanism, showing the initiation, propagation, and termination steps.

Experimental Workflow

Caption: A typical experimental workflow for the free radical chlorination of an alkane.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved 10. Predict the product distribution for | Chegg.com [chegg.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. chlorination [sas.upenn.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. quora.com [quora.com]

- 13. Lab Procedure [chem.fsu.edu]

- 14. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]

Methodological & Application

Application Notes and Protocols for the Formation and Use of 4-Methylpentylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of the Grignard reagent, 4-methylpentylmagnesium chloride, from 1-chloro-4-methylpentane. This document outlines the critical parameters, a detailed experimental protocol, and potential applications in organic synthesis, with a particular focus on the interests of professionals in drug development.

Introduction

Grignard reagents are powerful nucleophilic organomagnesium halides (R-MgX) that are fundamental tools in organic synthesis for the formation of new carbon-carbon bonds.[1][2] The reagent derived from this compound, 4-methylpentylmagnesium chloride, provides a versatile building block for introducing the 4-methylpentyl group into a wide array of molecules. Due to their high reactivity, the successful formation and use of Grignard reagents necessitate strict anhydrous conditions.[3] Alkyl chlorides are generally less reactive than the corresponding bromides and iodides in the formation of Grignard reagents, a factor that should be considered in the experimental setup.[4][5]

Formation of 4-Methylpentylmagnesium Chloride

The formation of 4-methylpentylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[6]

Reaction Scheme: (CH₃)₂CHCH₂CH₂CH₂Cl + Mg → (CH₃)₂CHCH₂CH₂CH₂MgCl

Critical Parameters for Successful Grignard Reagent Formation

Several factors are crucial for the successful synthesis of Grignard reagents:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols.[3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagent.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to expose the fresh metal surface and initiate the reaction. This can be achieved by methods such as mechanical stirring, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[4]

-

Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[4][6] They not only dissolve the Grignard reagent but also stabilize it through coordination with the magnesium atom.[6]

-

Initiation: The reaction can sometimes be slow to start. Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help to initiate the reaction.[7]

Quantitative Data

The yield of Grignard reagent formation can be influenced by the purity of the reagents, the effectiveness of magnesium activation, and the strictness of anhydrous conditions.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Magnesium Turnings | N/A |

| Solvent | Anhydrous Diethyl Ether or THF | [4][6] |

| Typical Yield | 70-80% | [8] |

Note: The yield is highly dependent on the experimental conditions and the subsequent titration of the formed Grignard reagent.

Experimental Protocol: Preparation of 4-Methylpentylmagnesium Chloride

This protocol details the laboratory-scale synthesis of 4-methylpentylmagnesium chloride.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether (or anhydrous THF)

-

Iodine (a few small crystals)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas. The setup should include a three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the alkyl chloride) in the reaction flask. Add a few small crystals of iodine. The iodine will act as an initiator.[8]

-

Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation of Reaction: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[7]

-

Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure the complete consumption of the magnesium.[8]

-

Use of the Grignard Reagent: The resulting grey to brownish solution of 4-methylpentylmagnesium chloride is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Applications in Drug Development

The 4-methylpentyl group can be found in various biologically active molecules. The corresponding Grignard reagent, 4-methylpentylmagnesium chloride, serves as a key intermediate for introducing this lipophilic moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Applications in Synthesis:

-

Reaction with Carbonyl Compounds: 4-Methylpentylmagnesium chloride reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively.[9] These alcohol products are versatile intermediates in the synthesis of more complex molecules.

-

Reaction with Epoxides: Nucleophilic ring-opening of epoxides provides a route to functionalized alcohols.[5]

-

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ yields 5-methylhexanoic acid, a valuable carboxylic acid building block.[1]

-

Cross-Coupling Reactions: In the presence of appropriate catalysts, Grignard reagents can participate in cross-coupling reactions to form new carbon-carbon bonds with various organic halides.[7]

Safety Considerations

Grignard reagents are highly reactive and must be handled with care.

-

Flammability: They are highly flammable and can ignite spontaneously in air. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reactivity with Water: They react violently with water, releasing flammable gases.[12]

-

Corrosivity: Grignard reagents can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.

Always consult the Safety Data Sheet (SDS) for this compound and Grignard reagents before commencing any experimental work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. rroij.com [rroij.com]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. leah4sci.com [leah4sci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 12. Methylmagnesium chloride | CH3ClMg | CID 12670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Grignard Reaction of 1-chloro-4-methylpentane

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of the Grignard reagent derived from 1-chloro-4-methylpentane, namely 4-methylpentylmagnesium chloride. Grignard reagents are potent nucleophiles and strong bases, widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This protocol details the necessary materials, equipment, and step-by-step procedures for the successful synthesis of the Grignard reagent and its subsequent reaction with an electrophile, using a ketone as a representative example to form a tertiary alcohol.[4][5]

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group.[5] The reagent is prepared by reacting an organic halide with magnesium metal.[1][6] Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent.[7][8][9] For less reactive alkyl chlorides, THF is often the preferred solvent due to its higher solvating power.[8][10]

The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[9] This reactivity makes Grignard reagents highly valuable in synthetic chemistry but also necessitates strict anhydrous and anaerobic reaction conditions to prevent quenching by protic solvents (like water or alcohols) or reaction with atmospheric oxygen.[4][11]

This application note provides a detailed protocol for the preparation of 4-methylpentylmagnesium chloride and its subsequent reaction with a ketone.

Data Presentation

Quantitative data for Grignard reactions can vary based on the specific substrates and reaction conditions. The following tables provide typical ranges for reagent stoichiometry and expected yields for the formation of Grignard reagents from primary alkyl chlorides and their subsequent reaction with ketones.

Table 1: Reagent Stoichiometry for Grignard Reagent Formation

| Reagent | Molar Equivalents | Role |

| Magnesium Turnings | 1.1 - 1.2 | Reactant |

| This compound | 1.0 | Reactant |

| Anhydrous THF | - | Solvent |

| Iodine | Catalytic amount | Initiator |

Table 2: Expected Yields

| Reaction | Typical Yield Range | Notes |

| Grignard Reagent Formation | 70-90% | Yield is often assumed and the reagent is used in situ. |

| Reaction with Ketone | 60-80% | Yields can be lower with sterically hindered ketones.[5] |

Experimental Protocols

3.1. Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Ketone (e.g., acetone (B3395972) or cyclohexanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Protocol 1: Preparation of 4-methylpentylmagnesium Chloride

Safety Precautions: This reaction is highly sensitive to moisture and air. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere. Anhydrous solvents must be used. The reaction can be exothermic.

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a gas bubbler or drying tube), and a pressure-equalizing dropping funnel. Purge the entire apparatus with an inert gas (nitrogen or argon) for at least 10-15 minutes.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine serves as an initiator.[12]

-

Initial Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (about 10%) of this solution to the magnesium turnings.

-

Initiation: The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or bubbling.[13]

-

Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, 4-methylpentylmagnesium chloride, which should be used immediately in the next step.

3.3. Protocol 2: Reaction of 4-methylpentylmagnesium Chloride with a Ketone

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Ketone: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.[8]

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol. The crude product can be further purified by flash column chromatography or distillation.

Mandatory Visualization

Caption: Workflow for the preparation of 4-methylpentylmagnesium chloride.

Caption: Reaction of Grignard reagent with a ketone to form a tertiary alcohol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. leah4sci.com [leah4sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. adichemistry.com [adichemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 1-Chloro-4-methylpentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-chloro-4-methylpentane as an alkylating agent in organic synthesis. Detailed protocols for key transformations are provided, alongside a discussion of the inherent challenges and limitations associated with this reagent.

Introduction

This compound, also known as isohexyl chloride, is a primary alkyl halide. In principle, it can serve as a precursor to the 4-methylpentyl (isohexyl) group in various organic transformations. However, its utility is significantly impacted by the propensity of the corresponding primary carbocation to undergo rearrangement to more stable secondary and tertiary carbocations. These notes will explore its application in Friedel-Crafts alkylation, Grignard reagent formation, Williamson ether synthesis, and nucleophilic substitution reactions, with a strong emphasis on the practical challenges and expected outcomes.

Friedel-Crafts Alkylation of Aromatic Compounds

The introduction of an alkyl group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of organic synthesis. While this compound can be used as an alkylating agent in Friedel-Crafts reactions, it is crucial to anticipate carbocation rearrangements.

Reaction Principle and Challenges

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a primary carbocation. This highly unstable intermediate readily rearranges via a hydride shift to a more stable secondary carbocation, and subsequently to a tertiary carbocation. Consequently, the reaction with an aromatic substrate like benzene (B151609) will yield a mixture of products, with the tertiary alkylated product often predominating.

Experimental Protocol (Illustrative Example)

This protocol is a general guideline for the Friedel-Crafts alkylation of benzene with this compound. The product distribution will need to be determined experimentally.

Materials:

-

This compound

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

To the flask, add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 0.12 mol).

-

Cool the mixture in an ice bath.

-

Slowly add this compound (e.g., 0.1 mol) from the dropping funnel to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the product mixture using GC-MS and NMR to determine the composition of the alkylated benzenes.

Expected Results: The primary product is expected to be 2-methyl-2-phenylpentane due to carbocation rearrangement. Minor amounts of other isomers, including the direct substitution product (1-phenyl-4-methylpentane), are also anticipated.

| Product | Expected Yield |

| 1-Phenyl-4-methylpentane (Isohexylbenzene) | Minor |

| 2-Methyl-2-phenylpentane | Major |

| Other rearranged isomers | Variable |

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, 4-methylpentylmagnesium chloride. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as carbonyl compounds.

Experimental Protocol: Grignard Reagent Formation and Reaction with Acetone (B3395972)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (e.g., 0.12 g-atom) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of this compound (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 20 mL).

-

Add a small portion of the alkyl chloride solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining alkyl chloride solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of acetone (e.g., 0.1 mol) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2,5-dimethyl-2-hexanol).

-

Purify the product by distillation or column chromatography.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Product | Theoretical Yield |

| This compound | 1.0 | 2,5-Dimethyl-2-hexanol | - |

| Magnesium | 1.2 | ||

| Acetone | 1.0 |

Note: Actual yields will vary and need to be determined experimentally.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. This compound is a suitable substrate for this reaction.

Experimental Protocol: Synthesis of Isohexyl Phenyl Ether

Materials:

-

Sodium hydroxide (B78521)

-

This compound

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (e.g., 0.11 mol) in ethanol (e.g., 50 mL).

-

Add phenol (e.g., 0.1 mol) to the solution and stir until the sodium phenoxide has formed.

-

Add this compound (e.g., 0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with 10% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting isohexyl phenyl ether by distillation.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Product | Theoretical Yield |

| Phenol | 1.0 | Isohexyl phenyl ether | - |

| Sodium hydroxide | 1.1 | ||

| This compound | 1.0 |

Note: Actual yields will vary and need to be determined experimentally.

Nucleophilic Substitution with Cyanide

This compound can undergo nucleophilic substitution with cyanide ions to form 5-methylhexanenitrile. This reaction is useful for extending the carbon chain by one carbon.

Experimental Protocol: Synthesis of 5-Methylhexanenitrile

Materials:

-

This compound

-

Sodium cyanide (or potassium cyanide)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (e.g., 0.12 mol) in a mixture of ethanol and water. Caution: Cyanide salts are highly toxic.

-